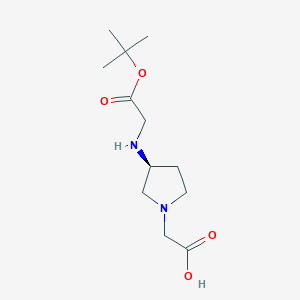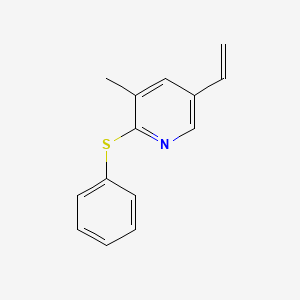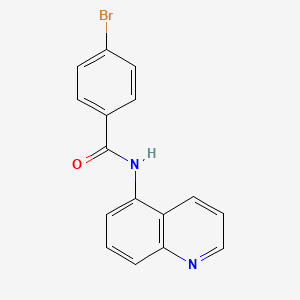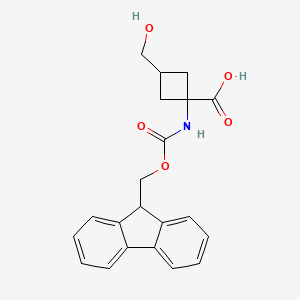![molecular formula C12H14BrN B12995950 1-(4-Bromophenyl)-2-azaspiro[3.3]heptane](/img/structure/B12995950.png)
1-(4-Bromophenyl)-2-azaspiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-2-azaspiro[33]heptane is a chemical compound characterized by its unique spirocyclic structure The spiro[33]heptane core is a three-dimensional scaffold that provides distinct physicochemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-azaspiro[3One common method is the reaction between keteneiminium salts and alkenes to form cyclobutanones, which are then transformed into spiro[3.3]heptanes . The bromophenyl group can be introduced via Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant conditions .
Industrial Production Methods: Industrial production of this compound would likely involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromophenyl)-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction for forming carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can form complex spirocyclic compounds.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-2-azaspiro[3.3]heptane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Medicine: Investigated for its potential therapeutic properties due to its unique structure.
Industry: Utilized in the development of advanced materials and light-emitting devices.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-2-azaspiro[3.3]heptane involves its interaction with molecular targets through its spirocyclic core and bromophenyl group. The spiro[3.3]heptane structure can mimic the phenyl ring in bioactive compounds, potentially affecting various biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Spiro[3.3]heptane Derivatives: These compounds share the spirocyclic core but differ in their substituents.
Phenyl Ring Bioisosteres: Compounds like bicyclo[1.1.1]pentane and cubane can also mimic the phenyl ring.
Uniqueness: 1-(4-Bromophenyl)-2-azaspiro[3
Propriétés
Formule moléculaire |
C12H14BrN |
|---|---|
Poids moléculaire |
252.15 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C12H14BrN/c13-10-4-2-9(3-5-10)11-12(8-14-11)6-1-7-12/h2-5,11,14H,1,6-8H2 |
Clé InChI |
SNCNPLQKVQNUCM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CNC2C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



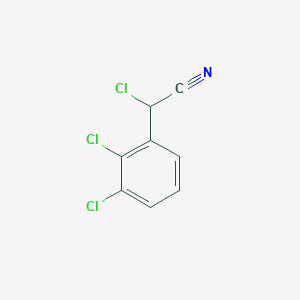

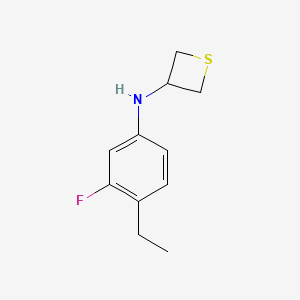
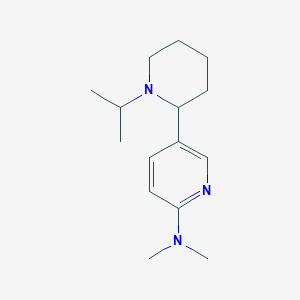

![1-(3-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12995917.png)
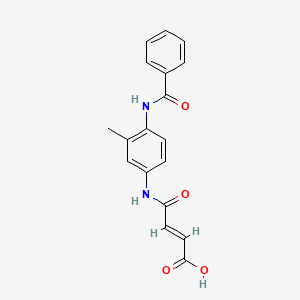
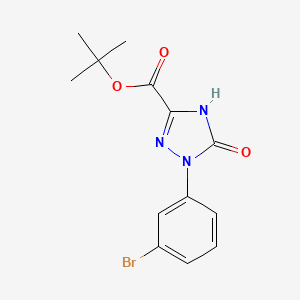
![7-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12995927.png)
